Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid
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Overview
Description
Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid is a chiral amino acid derivative used in peptide synthesis. The Fmoc group, which stands for 9-fluorenylmethyloxycarbonyl, is a common protecting group for the amino function in amino acids during solid-phase peptide synthesis. This particular compound is not directly discussed in the provided papers, but related Fmoc-protected amino acids and their applications in peptide and peptidomimetic chemistry are mentioned.
Synthesis Analysis
The synthesis of related Fmoc-protected amino acids typically involves multiple steps, including protection of the amino group, formation of the desired backbone structure, and final deprotection steps. For example, the synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid was achieved through a five-step process involving reductive amination, intramolecular acetalization, elimination, hydrogenation, and acidic ester hydrolysis . This demonstrates the complexity and the careful planning required to synthesize such Fmoc-protected amino acids.
Molecular Structure Analysis
The molecular structure of Fmoc-protected amino acids is crucial for their function in peptide synthesis. The stereochemistry of these molecules is particularly important. For instance, the beta-amino acid POAC was found to consist only of the trans conformer, as revealed by X-ray diffraction measurements . This kind of structural analysis is essential to ensure the correct incorporation of the amino acid into the peptide sequence.
Chemical Reactions Analysis
Fmoc-protected amino acids are designed to participate in specific chemical reactions during peptide synthesis. The Fmoc group is a temporary protection that can be removed under basic conditions, allowing the amino acid to react with the growing peptide chain. For example, the glycosylation of Fmoc amino acids with unprotected carboxyl groups was performed under Lewis acid promotion, illustrating the chemical reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of Fmoc-protected amino acids, such as solubility, critical micelle concentration (CMC), and chiroptical properties, are important for their application in peptide synthesis. The surfactant properties of some Fmoc-amino acid sodium salts were characterized, and their CMCs were determined . These properties can influence the behavior of the amino acids in solution and affect the efficiency of peptide synthesis.
Scientific Research Applications
Synthesis and Structural Analysis
Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid has been used in the synthesis and structural analysis of various compounds. For instance, Wright et al. (2008) demonstrated its application in the synthesis and resolution of trans 3-amino-1-oxyl-2,2,5,5-tetramethylpyrrolidine-4-carboxylic acid (POAC), a cyclic, spin-labelled β-amino acid (Wright et al., 2008). Additionally, Sladojevich et al. (2007) utilized it in the synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid, highlighting its compatibility with solid-phase peptide synthesis (Sladojevich et al., 2007).
Peptide Synthesis and Hydrogelation
The compound is also significant in peptide synthesis and hydrogelation studies. Ryan et al. (2011) investigated the effect of C-terminal modification on the self-assembly and hydrogelation of fluorinated Fmoc-Phe derivatives, demonstrating the role of this compound in the formation of hydrogels (Ryan et al., 2011).
Solid-Phase Peptide Synthesis
Fields and Noble (2009) discussed the use of Fmoc amino acids, including this compound, in solid-phase peptide synthesis. This methodology has led to significant advancements in bioorganic chemistry (Fields & Noble, 2009).
Biomedical and Therapeutic Applications
In the field of biomedical research and therapeutics, Tao et al. (2016) highlighted the potential of Fmoc-modified amino acids, such as this compound, in the development of functional materials for applications like drug delivery and therapy (Tao et al., 2016).
Nanotechnology and Material Science
Ryan et al. (2010) explored the influence of side-chain halogenation on the self-assembly of Fmoc-phenylalanine derivatives, including this compound, for potential applications in nanotechnology and material science (Ryan et al., 2010).
Safety and Hazards
properties
IUPAC Name |
(2S,3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c28-25(29)24-18(17-8-2-1-3-9-17)14-15-27(24)26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23-24H,14-16H2,(H,28,29)/t18-,24+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZINBBVSLWSWBO-KOSHJBKYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C1C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H]([C@H]1C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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